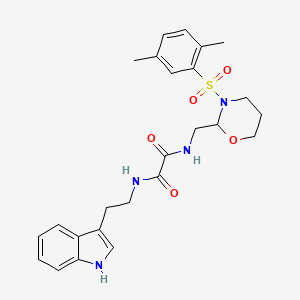

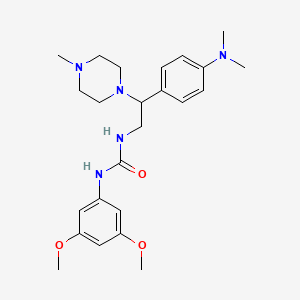

![molecular formula C12H18N2O3 B2431377 tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate CAS No. 1504557-58-7](/img/structure/B2431377.png)

tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate” is a chemical compound with the CAS Number: 1504557-58-7 . It has a molecular weight of 238.29 and its IUPAC name is tert-butyl (4-amino-3-hydroxybenzyl)carbamate . The compound is typically stored at 4°C and is available in powder form .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods . For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)10(15)6-8/h4-6,15H,7,13H2,1-3H3,(H,14,16) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Tert-Butyl carbamate derivatives can undergo a variety of chemical reactions . They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . These compounds can also be used as building blocks in organic synthesis, undergoing transformations such as lipase-catalyzed transesterification .Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.29 . It is typically stored at 4°C and is available in powder form .科学的研究の応用

Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are enzymes involved in neurotransmitter metabolism. Tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate exhibits inhibitory activity against MAO-B. Specifically:

- Compounds QB , PCN , and MG inhibit MAO-B non-competitively and irreversibly, possibly interacting with hydrophobic binding regions outside the active site .

Peptide Synthesis

Tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate: serves as an amino-protecting reagent in peptide synthesis. It aids in the formation of amide bonds by stabilizing the approach of the amine group via hydrogen bonding. This enhances the reactivity of activated esters, leading to higher yields of amide products .

Lipid Synthesis

The compound finds utility in the synthesis of phosphatidylethanolamine and ornithine. Its amino-protecting properties facilitate the formation of these essential lipid molecules .

作用機序

While the specific mechanism of action for “tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate” is not mentioned in the search results, similar compounds have shown inhibitory activities. For instance, compound Q (N-amino-3,4-dihydroquinoline-(1H)-2-one), which carries a free amine group in the molecule, inhibited rat liver MAO-B competitively and reversibly . This suggests that this relatively small compound may interact with the active site channel of the enzyme .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

While specific future directions for “tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate” are not mentioned in the search results, similar compounds have shown potential in various areas of research. For instance, tert-butyl carbamate derivatives have been used as building blocks in organic synthesis , suggesting potential applications in the development of new synthetic methodologies. Additionally, the inhibitory activities of similar compounds suggest potential applications in the development of new therapeutic agents .

特性

IUPAC Name |

tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)10(15)6-8/h4-6,15H,7,13H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPAZFNIYSWKSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2431297.png)

![5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide](/img/structure/B2431300.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2431312.png)

![N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2431314.png)

![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431315.png)